

FR167653: A Potent p38 MAPK Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FR 167653	
Cat. No.:	B1662783	Get Quote

FR167653 is a highly specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that govern inflammatory responses. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing FR167653 for their studies. The information compiled includes supplier and purchasing details, experimental protocols derived from peer-reviewed literature, and a visual representation of the p38 MAPK signaling pathway.

Supplier and Purchasing Information

FR167653 is commercially available from various chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.

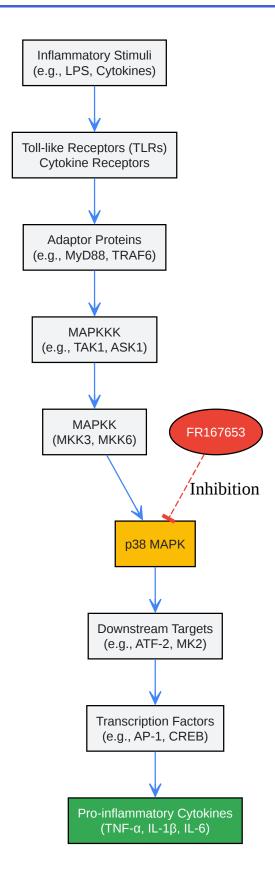


Supplier	Catalog Number	Purity	Available Quantities
Cayman Chemical	15293	≥98%	1 mg, 5 mg, 10 mg
Santa Cruz Biotechnology	sc-203411	≥98%	1 mg, 5 mg, 10 mg
Selleck Chemicals	S7983	>99%	5 mg, 10 mg, 50 mg, 100 mg
ApexBio	A4267	≥99.8%	5 mg, 10 mg, 50 mg, 100 mg
MedChemExpress	HY-14649	99.89%	10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg

Mechanism of Action: p38 MAPK Signaling Pathway

FR167653 exerts its effects by specifically inhibiting the p38 MAPK pathway.[1] This pathway is a crucial transducer of inflammatory signals, and its activation leads to the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 beta (IL-1 β).[2][3] FR167653 competes with ATP for the binding site on p38 kinase, thereby preventing its phosphorylation and subsequent activation.[3]





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p38 MAPK Signaling Pathway and FR167653 Inhibition.



Experimental Protocols

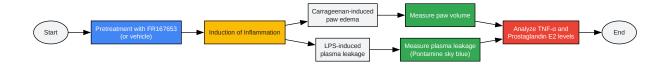
FR167653 has been utilized in a variety of in vivo and in vitro experimental models to investigate the role of the p38 MAPK pathway in different pathological conditions.

In Vivo Studies

1. Mouse Model of Acute Inflammation

This protocol is based on a study investigating the anti-inflammatory effects of FR167653 in carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced plasma leakage in mice.[4]

- Animal Model: Male BALB/c mice.
- Reagents:
 - o FR167653
 - Carrageenan
 - Lipopolysaccharide (LPS)
 - Pontamine sky blue dye
- Experimental Workflow:



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Workflow for in vivo inflammation studies.

Procedure:



- Mice are pretreated with FR167653 or a vehicle control.
- For the paw edema model, carrageenan is injected into the paw. Paw volume is measured at various time points.
- For the plasma leakage model, LPS is injected subcutaneously, followed by an intravenous injection of Pontamine sky blue dye. The amount of dye leakage at the injection site is quantified.
- Tissue and serum samples can be collected to measure levels of inflammatory mediators like TNF-α and prostaglandin E2.[4]
- 2. Rat Model of Chronic Allograft Nephropathy

This protocol is adapted from a study on the protective effects of FR167653 in a rat model of chronic kidney transplant rejection.[5]

- Animal Model: Fisher-to-Lewis rat orthotopic kidney transplant model.
- · Reagents:
 - FR167653
 - Cyclosporine
- Procedure:
 - An orthotopic kidney transplant is performed.
 - Recipient rats are treated with cyclosporine alone or in combination with FR167653 (30 mg/kg/day, subcutaneous).
 - Renal function is monitored by measuring serum creatinine and urinary protein excretion.
 - At the end of the study period (e.g., 30 weeks), kidneys are harvested for histological and immunohistochemical analysis to assess the severity of chronic allograft nephropathy.[5]

Cell-Based Assays





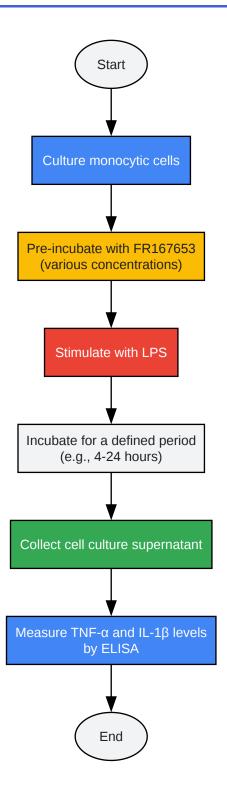


1. Inhibition of Cytokine Production in Monocytes

This protocol describes a general method to assess the in vitro efficacy of FR167653 in inhibiting the production of pro-inflammatory cytokines.

- Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.
- Reagents:
 - o FR167653
 - Lipopolysaccharide (LPS)
 - ELISA kits for TNF-α and IL-1β
- Experimental Workflow:





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Workflow for cell-based cytokine inhibition assay.

Procedure:



- Plate the monocytic cells in a multi-well plate.
- Pre-incubate the cells with varying concentrations of FR167653 for a specified time (e.g., 1 hour).
- Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines.
- After an incubation period, collect the cell culture supernatant.
- \circ Quantify the levels of TNF- α and IL-1 β in the supernatant using ELISA.

Conclusion

FR167653 is a valuable research tool for investigating the role of the p38 MAPK pathway in various physiological and pathological processes. Its high specificity makes it a preferred inhibitor for both in vitro and in vivo studies. The protocols outlined in this document provide a starting point for researchers to design their experiments and further explore the therapeutic potential of targeting the p38 MAPK pathway.

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- 2. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice -PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FR167653: A Potent p38 MAPK Inhibitor for Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662783#fr167653-supplier-and-purchasinginformation]

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